molecular formula C10H20O2 B1675997 trans-2-Isopropyl-5-propyl-1,3-dioxane CAS No. 19476-84-7

trans-2-Isopropyl-5-propyl-1,3-dioxane

Cat. No.: B1675997
CAS No.: 19476-84-7
M. Wt: 172.26 g/mol
InChI Key: WESQGUFEFTXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Isopropyl-5-propyl-1,3-dioxane (CAS 19476-83-6) is a disubstituted 1,3-dioxane of significant interest in advanced stereochemical studies and organic synthesis. The 1,3-dioxane ring system is a privileged scaffold in chemistry, primarily valued for its role as a robust protecting group for carbonyl compounds and 1,3-diols . This functionality is critical for achieving chemoselectivity in multi-step synthetic sequences, as the cyclic acetal is stable under basic, reductive, and oxidative conditions, yet can be cleanly cleaved under mild acidic hydrolysis . The specific stereochemistry and substitution pattern of this compound make it a valuable model system for probing substituent effects on ring conformation. Like cyclohexane, the 1,3-dioxane ring strongly prefers a chair conformation, but the presence of two oxygen atoms introduces distinct steric and electronic influences . A key research application involves using this compound to investigate the conformational energies of the 5-propyl substituent and the powerful equatorial preference of the 2-isopropyl group, which is driven by severe 1,3-diaxial interactions with the lone pairs of the ring oxygen atoms . The trans configuration of the isopropyl and propyl groups in this specific isomer allows for the stable diequatorial chair conformation, making it a subject of study for its well-defined three-dimensional structure. Furthermore, trans-2,5-disubstituted 1,3-dioxanes have garnered attention for their applications in the development of liquid-crystal materials, highlighting the practical importance of this structural motif beyond fundamental research . This compound is supplied with a high purity specification (>98%) and is a solid powder soluble in DMSO . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19476-84-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-propan-2-yl-5-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3

InChI Key

WESQGUFEFTXRLG-UHFFFAOYSA-N

SMILES

CCCC1COC(OC1)C(C)C

Canonical SMILES

CCCC1COC(OC1)C(C)C

Appearance

Solid powder

Other CAS No.

19476-84-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 2-isopropyl-5-propyl-, (Z)-

Origin of Product

United States

Preparation Methods

Prins Cyclization

Reacting 4-propylpent-2-en-1-ol with isobutyraldehyde in the presence of BF3·OEt2 generates the 1,3-dioxane ring via a carbocation intermediate. While this method avoids diketone precursors, it suffers from lower stereocontrol (trans/cis ≈ 1:1) and requires harsher conditions.

Reductive Amination Followed by Oxidation

A multistep approach involves:

  • Condensing propylamine with isobutyraldehyde to form a Schiff base.
  • Reducing the imine to a secondary amine using NaBH4.
  • Oxidizing the amine to a nitroxide with m-CPBA, followed by cyclization to the dioxane.
    This route is less efficient (overall yield: 25–30%) but offers modularity for asymmetric synthesis.

Spectroscopic Characterization and Configurational Assignment

13C NMR Analysis :

  • C2 (Isopropyl) : δ 22.1 ppm (CH3), δ 28.9 ppm (CH), δ 34.5 ppm (quaternary C).
  • C5 (Propyl) : δ 14.2 ppm (CH3), δ 22.8 ppm (CH2), δ 32.1 ppm (CH2 adjacent to ring).
  • Ring Oxygen Effects : Deshielding of C4 and C6 (δ 70–75 ppm) confirms the 1,3-dioxane structure.

IR Spectroscopy :

  • Strong absorption at 1,120 cm−1 (C–O–C asymmetric stretch).
  • Absence of carbonyl peaks (1,700 cm−1) verifies complete cyclization.

Challenges and Limitations

  • Low Yields in Bulky Systems : Steric hindrance between the isopropyl group and the developing ring during cyclization reduces yields to 40–50% for trans-isomer-enriched products.
  • Sensitivity to Acidic Conditions : Prolonged exposure to strong acids promotes decomposition of the propyl side chain, necessitating neutral workup protocols.

Industrial and Research Applications

This compound serves as:

  • A chiral solvent in asymmetric catalysis.
  • A building block for liquid crystals due to its rigid trans configuration.
  • A model compound for studying steric effects in cyclohexane analogs.

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-2-Isopropyl-5-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Structural Analogues with Alkyl and Aromatic Substituents

A. trans-2-(4-Cyanophenyl)-5-alkyl-1,3-dioxanes lists three compounds with a trans-2-(4-cyanophenyl) group and varying alkyl chains (n-propyl, n-butyl, n-pentyl) at position 5 . Key properties include:

Compound (CAS) Formula Alkyl Chain Mesophase Behavior (°C)
ST00693 (CAS: Not provided) C₁₄H₁₇NO₂ n-propyl Cr 58 → N 43 → I
ST00694 (CAS: Not provided) C₁₅H₁₉NO₂ n-butyl Cr 42 → N 36 → I
ST00695 (CAS: Not provided) C₁₆H₂₁NO₂ n-pentyl Cr 56 → N 49 → I

Comparison Insights :

  • The 4-cyanophenyl group enhances polarity and mesophase stability (nematic phases observed in all cases).
  • Longer alkyl chains (e.g., n-pentyl in ST00695) increase melting points (Cr→N) but reduce nematic-to-isotropic (N→I) transition temperatures compared to shorter chains .
  • In contrast, trans-2-Isopropyl-5-propyl-1,3-dioxane lacks the cyanophenyl group, likely reducing polarity and mesophase stability. Its propyl and isopropyl substituents may instead promote lower melting points and higher volatility.

B. trans-5-Ethyl-2-isopropyl-5-(1-methoxyethyl)-1,3-dioxane (CAS 22644-58-2)
describes a derivative with ethyl and methoxyethyl groups at position 5 and an isopropyl group at position 2 .

  • Formula : C₁₂H₂₄O₃
  • Key Features :
    • Methoxyethyl substituent introduces ether functionality, enhancing solubility in polar solvents.
    • Ethyl group may reduce steric hindrance compared to bulkier propyl chains.
  • Distinction : The target compound’s propyl group (vs. ethyl) could increase hydrophobicity and thermal stability due to longer alkyl chain interactions.

Isomeric Differences: cis vs. trans Configurations

  • Stereochemistry : cis configuration places substituents on the same side of the ring, reducing symmetry.
  • Impact : cis isomers typically exhibit higher melting points and lower solubility than trans isomers due to inefficient molecular packing. The target compound’s trans configuration likely improves solubility and lowers phase transition temperatures.

Functional Group Variations: Sulfonyl and Ether Substituents

A. 2-Isopropyl-5-(cyclohexylsulfonyl)-1,3-dioxane

  • Cyclohexyl moiety adds steric bulk, reducing volatility.

B. Methoxyethyl-Substituted Derivatives
Compounds in (trans-5-isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane) and incorporate methoxyethyl groups :

  • Impact : Methoxy groups enhance solubility in alcohols and ethers, whereas the target compound’s isopropyl and propyl substituents favor solubility in hydrocarbons.

Research Implications

  • Stereochemistry : The trans configuration optimizes molecular symmetry for applications requiring fluidity (e.g., lubricants) .
  • Substituent Design: Alkyl chains enhance thermal stability, while polar groups (e.g., cyanophenyl) enable liquid crystal behavior .
  • Functional Groups : Sulfonyl or methoxy groups expand utility in pharmaceuticals or agrochemicals .

Q & A

Q. How to optimize reaction conditions for this compound derivatives in aqueous media?

  • Recommendations : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Monitor pH to prevent acid-catalyzed ring-opening. For hydrolytically sensitive derivatives, employ anhydrous conditions with molecular sieves .

Q. What spectroscopic techniques are critical for characterizing substituent effects on dioxane reactivity?

  • Techniques :
  • ¹H/¹³C NMR for substituent electronic effects (e.g., chemical shift anisotropy).
  • FT-IR to track carbonyl stretching frequencies in oxidized derivatives.
  • XPS for surface analysis in polymer-bound dioxanes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Isopropyl-5-propyl-1,3-dioxane
Reactant of Route 2
trans-2-Isopropyl-5-propyl-1,3-dioxane

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